molecular formula C13H23N3O2 B5492698 (3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol

(3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol

Número de catálogo B5492698
Peso molecular: 253.34 g/mol
Clave InChI: XNYQGKXUOUYZKE-VXGBXAGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol, also known as VU0152100, is a small molecule compound that has been of great interest to the research community due to its potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of (3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol involves its binding to the allosteric site of mGluR4, which enhances the receptor's activity. This leads to the inhibition of glutamate release, which can be neuroprotective and improve cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
(3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol has been shown to have several biochemical and physiological effects. It enhances the activity of mGluR4, leading to the inhibition of glutamate release. This can result in neuroprotective effects and improved cognitive function in animal models of neurodegenerative diseases. Additionally, (3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using (3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol in lab experiments is its specificity for mGluR4. This allows for the selective modulation of this receptor, which can be beneficial for studying its role in various diseases. However, one limitation is that (3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol is a small molecule compound, which can limit its bioavailability and efficacy in vivo.

Direcciones Futuras

There are several future directions for the research on (3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol. One direction is to further investigate its potential therapeutic applications in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, studies could focus on optimizing the compound's pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Finally, research could be conducted to identify other allosteric modulators of mGluR4 that may have improved pharmacological properties compared to (3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol.

Métodos De Síntesis

The synthesis of (3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol involves the reaction of 1-propyl-1H-imidazole-2-carbaldehyde with (3S*,4R*)-4-(bromomethyl)-3-piperidinol in the presence of a base. The resulting product is then hydrolyzed to yield (3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol.

Aplicaciones Científicas De Investigación

(3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol has been shown to have potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of glutamate release. By enhancing the activity of mGluR4, (3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Propiedades

IUPAC Name

(3S,4R)-4-(hydroxymethyl)-1-[(1-propylimidazol-2-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-2-5-16-7-4-14-13(16)9-15-6-3-11(10-17)12(18)8-15/h4,7,11-12,17-18H,2-3,5-6,8-10H2,1H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYQGKXUOUYZKE-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1CN2CCC(C(C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C=CN=C1CN2CC[C@@H]([C@@H](C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.